Cas no 1028330-54-2 (Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate)
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
- 8-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester
- 1,2,3,4-TETRAHYDRO-8-ISOQUINOLINECARBOXYLIC ACID METHYL ESTER
- 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid methyl ester
- METHYL 1,2,3,4-TETRAHYDROISOQUINOLIN-8-CARBOXYLATE
- Methyl 1,2,3,4-tetrahydro-isoquinoline-8-carboxylate
- methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate(WX142449)
- 1,2,3,4-TETRAHYDRO-ISOQUINOLINE-8-CARBOXYLIC ACID METHYL ESTER
- AKOS006302175
- SPBFKXXXLXRQOM-UHFFFAOYSA-N
- DTXSID90662873
- EN300-255902
- 1028330-54-2
- METHYL1,2,3,4-TETRAHYDROISOQUINOLINE-8-CARBOXYLATE
- PB34513
- SCHEMBL567532
- 8-Isoquinolinecarboxylic acid,1,2,3,4-tetrahydro-,methyl ester
-
- MDL: MFCD10001502
- Inchi: 1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-4,12H,5-7H2,1H3
- InChI Key: SPBFKXXXLXRQOM-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC2=C1CNCC2)=O
Computed Properties
- Exact Mass: 191.09500
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33000
- LogP: 1.44770
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240706-1g |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
1028330-54-2 | 95% | 1g |
$383 | 2021-08-04 | |
| Chemenu | CM240706-5g |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
1028330-54-2 | 95% | 5g |
$1159 | 2021-08-04 | |
| TRC | M239680-100mg |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
1028330-54-2 | 100mg |
$ 390.00 | 2022-06-04 | ||
| TRC | M239680-250mg |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
1028330-54-2 | 250mg |
$ 810.00 | 2022-06-04 | ||
| TRC | M239680-500mg |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
1028330-54-2 | 500mg |
$ 1290.00 | 2022-06-04 | ||
| Alichem | A189007720-1g |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
1028330-54-2 | 95% | 1g |
$446.90 | 2023-09-04 | |
| Alichem | A189007720-5g |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
1028330-54-2 | 95% | 5g |
$1252.40 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0246-1g |
1,2,3,4-Tetrahydro-isoquinoline-8-carboxylic acid methyl ester |
1028330-54-2 | 96% | 1g |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0246-5g |
1,2,3,4-Tetrahydro-isoquinoline-8-carboxylic acid methyl ester |
1028330-54-2 | 96% | 5g |
6767.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0246-500mg |
1,2,3,4-Tetrahydro-isoquinoline-8-carboxylic acid methyl ester |
1028330-54-2 | 96% | 500mg |
1263.58CNY | 2021-05-08 |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate Suppliers
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate (CAS No. 1028330-54-2): An Overview
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate (CAS No. 1028330-54-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate.
Chemical Structure and Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is characterized by its unique molecular structure. The compound features a tetrahydroisoquinoline core with a carboxylate group at the 8-position and a methyl ester group. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the carboxylate and ester groups imparts specific physicochemical properties to the molecule, such as solubility and stability.
The molecular formula of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is C13H17NO2, with a molecular weight of approximately 219.27 g/mol. The compound is typically obtained as a white crystalline solid and exhibits moderate solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its melting point is around 150-152°C.
Synthesis Methods
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been extensively studied in the literature. One common approach involves the Pictet-Spengler reaction followed by esterification. The Pictet-Spengler reaction is a key step in the formation of the tetrahydroisoquinoline core from readily available starting materials such as aromatic aldehydes and amines. For example, the reaction between 3-methoxybenzaldehyde and methylamine can yield an intermediate that can be further cyclized to form the tetrahydroisoquinoline skeleton.
Once the tetrahydroisoquinoline core is formed, the carboxylic acid at the 8-position can be introduced through various methods such as oxidative cleavage or direct functionalization. The final step involves esterification of the carboxylic acid to form the methyl ester derivative. This multi-step synthesis process allows for fine-tuning of the compound's properties and can be adapted to produce analogs with different substituents.
Biological Properties and Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been investigated for its potential biological activities and therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems. Tetrahydroisoquinolines are known to interact with various receptors and enzymes involved in neurotransmission, including monoamine oxidase (MAO) inhibitors and dopamine receptor agonists.
Recent studies have shown that Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate exhibits potent MAO-B inhibitory activity. MAO-B inhibitors are used in the treatment of Parkinson's disease to reduce the breakdown of dopamine in the brain. The ability of this compound to selectively inhibit MAO-B without affecting MAO-A makes it a promising candidate for further development in neurodegenerative disorders.
In addition to its neuroprotective properties, Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate has also been studied for its potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This property suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Recent Research Advancements
The field of medicinal chemistry continues to advance our understanding of compounds like Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. Recent research has focused on optimizing its pharmacological profile through structural modifications and exploring new delivery methods.
A study published in the Journal of Medicinal Chemistry reported on a series of analogs derived from Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. These analogs were designed to enhance selectivity for MAO-B inhibition while reducing off-target effects. The results showed that certain derivatives exhibited improved potency and selectivity compared to the parent compound.
Another area of active research is the development of prodrugs based on Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. Prodrugs are designed to improve drug delivery by enhancing solubility or stability in vivo. A recent study published in Pharmaceutical Research described a novel prodrug strategy that significantly increased brain penetration and bioavailability of the active compound.
Conclusion
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate (CAS No. 1028330-54-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological profile for use in treating various diseases.
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